(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
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Overview
Description
The compound (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is an organic molecule that features a pyrazole ring substituted with fluorobenzyl and fluorophenyl groups
Mechanism of Action
Mode of Action
The exact mode of action of Bionet1_004410 is currently unknown. Based on its structural similarity to other benzoylpyrazoles , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by Bionet1_004410. Benzoylpyrazoles are known to interact with various biological pathways, potentially influencing cellular processes .
Pharmacokinetics
Its fluorobenzyl and pyrazole groups suggest it may have good bioavailability, as these groups are often used to enhance absorption and stability of pharmaceutical compounds .
Result of Action
Given its structural features, it may influence cellular processes by modulating the activity of its target proteins or enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Bionet1_004410. For instance, its stability could be affected by the pH of the environment, while its efficacy could be influenced by interactions with other molecules in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the fluorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the fluorophenyl group: The final step involves the coupling of the fluorobenzyl-substituted pyrazole with 4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 4-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Uniqueness
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone: is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-fluorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O2/c24-18-9-5-16(6-10-18)15-29-22-4-2-1-3-20(22)21-13-14-27(26-21)23(28)17-7-11-19(25)12-8-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYHDHKKHQPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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